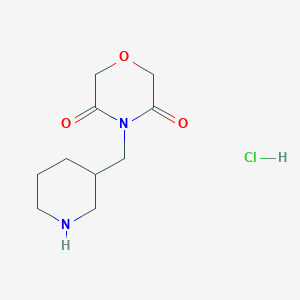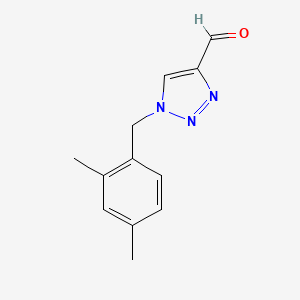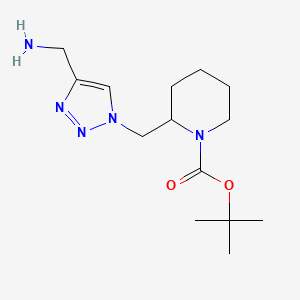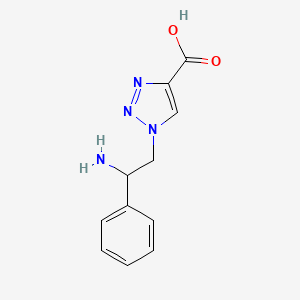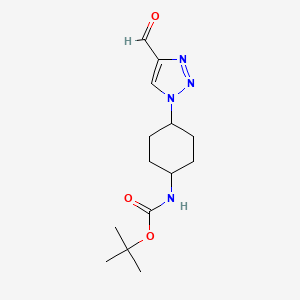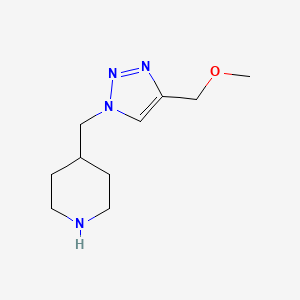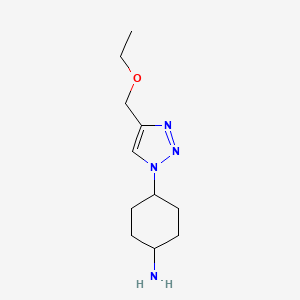
1-((4-Bromothiophen-2-yl)methyl)pyrrolidin-3-amine dihydrochloride
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring consisting of four carbon atoms and one nitrogen atom . The InChI code for this compound is 1S/C9H12BrNS/c10-8-5-9(12-7-8)6-11-3-1-2-4-11/h5,7H,1-4,6H2 .Physical And Chemical Properties Analysis
This compound is a white powder. It has a molecular weight of 334.1 g/mol. The compound should be stored in a refrigerated environment .Wissenschaftliche Forschungsanwendungen
Transformation into Irreversible Inactivators
1-((4-Bromothiophen-2-yl)methyl)pyrrolidin-3-amine dihydrochloride, as a primary amine analogue, has been shown to transform heterocyclic reversible monoamine oxidase-B inactivators into irreversible inactivators. This transformation is achieved through N-methylation, which stabilizes the enzyme adduct and prevents free rotation, thereby hindering the sp3-orbital containing the nitrogen nonbonded electrons from being trans to the active site amino acid leaving group (Ding & Silverman, 1993).
Preparation of Antibiotics
The compound serves as a key intermediate in the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a crucial component in the preparation of premafloxacin, an antibiotic for veterinary pathogens. Its synthesis involves an asymmetric Michael addition and a stereoselective alkylation (Fleck et al., 2003).
Spectroscopic Identification
This chemical plays a role in the spectroscopic identification of novel hydrochloride salts of cathinones. Its derivatives exhibit characteristic diagnostic H-1 and C-13 signals from methyl, N-methyl, and carbonyl groups, aiding in the identification and analysis of cathinones (Nycz et al., 2016).
Synthesis of Pyrrole and Pyrrole Derivatives
Pyrrolidin-3-amine, like the compound , is used in the synthesis of various pyrrole derivatives. Pyrrole is a fundamental structural subunit in several crucial biological molecules, and pyrrolidines are commonly used in their synthesis (Anderson & Liu, 2000).
Formation of Hindered Primary Amines
The compound is involved in the synthesis of sterically hindered primary amines in pyrrolo- and pyrido[1,2-a]indoles, indicating its utility in creating complex molecular structures (Jirkovsky et al., 1991).
Inhibitor in Tumor Growth
It's used to identify [7-(2,6-dichlorophenyl)-5-methylbenzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine, a potent Src inhibitor with demonstrated activity in human tumor cell lines and animal models of tumor growth (Noronha et al., 2007).
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its biological activity and potential applications in drug discovery. The pyrrolidine ring is a versatile scaffold for novel biologically active compounds , and this compound could be a starting point for the design of new drugs with different biological profiles.
Eigenschaften
IUPAC Name |
1-[(4-bromothiophen-2-yl)methyl]pyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2S.2ClH/c10-7-3-9(13-6-7)5-12-2-1-8(11)4-12;;/h3,6,8H,1-2,4-5,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBJARQTHWUAHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC(=CS2)Br.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrCl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




